molecular formula C11H17N5 B11728980 1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine

1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine

Katalognummer: B11728980
Molekulargewicht: 219.29 g/mol
InChI-Schlüssel: VCEVNMJGPCEUBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a chemical compound for research and development applications. It is intended for use in laboratory settings only and is not classified as a pharmaceutical or approved for human use. Pyrazole-containing compounds are a significant area of investigation in medicinal chemistry due to their diverse biological activities. Research into analogous structures has shown that pyrazole-based molecules can exhibit a wide range of pharmacological properties, including potential as anti-inflammatory, anticancer, antimicrobial, and antidepressant agents . Some function as cannabinoid CB1 receptor antagonists, which is a target of interest for metabolic and neurological disorders . Furthermore, specific pyrazole derivatives have been explored as potent and selective inhibitors of metalloproteinases, such as meprin α and β, which are enzymes linked to cancer, Alzheimer's disease, and fibrosis . The mechanism of action for pyrazole derivatives is highly structure-dependent. They may operate through various pathways, such as enzyme inhibition , receptor antagonism , or induction of apoptosis and autophagy in cancer cell lines . The specific biological profile and research applications of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine require further investigation by qualified researchers. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Eigenschaften

Molekularformel

C11H17N5

Molekulargewicht

219.29 g/mol

IUPAC-Name

1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C11H17N5/c1-3-15-8-10(6-13-15)5-12-11-7-14-16(4-2)9-11/h6-9,12H,3-5H2,1-2H3

InChI-Schlüssel

VCEVNMJGPCEUBE-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C=N1)CNC2=CN(N=C2)CC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions and Optimization

ParameterDetailsYieldReference
SolventIsopropyl alcohol60%
BaseDiisopropylethylamine (DIPEA)-
Temperature100°C, 2 hours-
WorkupFiltration and concentration-

In a representative procedure, 1-ethyl-1H-pyrazol-4-amine (4.5 mmol) reacts with (1-ethyl-1H-pyrazol-4-yl)methyl bromide (9.0 mmol) in isopropyl alcohol at 100°C for 2 hours, facilitated by DIPEA. The crude product is purified via filtration and recrystallization, achieving a 60% yield. This method benefits from simplicity but requires stoichiometric control to minimize di-alkylation byproducts.

Reductive Amination Using Pyrazole-4-carbaldehyde

Reductive amination offers an alternative route by condensing 1-ethyl-1H-pyrazol-4-amine with 1-ethyl-1H-pyrazole-4-carbaldehyde in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst are typical choices.

Key Reaction Parameters

ParameterDetailsYieldReference
SolventMethanol57%
Reducing AgentSodium cyanoborohydride-
TemperatureAmbient, 16 hours-
PurificationColumn chromatography (silica gel, CH2Cl2/MeOH gradient)-

A mixture of 1-ethyl-1H-pyrazol-4-amine (2.5 mmol) and 1-ethyl-1H-pyrazole-4-carbaldehyde (2.75 mmol) in methanol is treated with NaBH3CN at room temperature for 16 hours. After evaporating the solvent, the residue is purified via silica gel chromatography, yielding 57% of the target compound. This method avoids harsh conditions but necessitates anhydrous solvents to prevent aldehyde oxidation.

Coupling Reactions Using Carbodiimide Reagents

Carbodiimide-mediated coupling, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), enables the formation of the methylene amine bridge via activation of a carboxylic acid intermediate.

Protocol Overview

ParameterDetailsYieldReference
SolventDimethylformamide (DMF)87%
Coupling AgentHATU-
BaseDiisopropylethylamine-
Temperature55°C, 16 hours-

In this approach, 2-[(1-ethyl-1H-pyrazol-4-yl)acetate] (0.11 g) is activated with HATU (0.335 g) in DMF, followed by addition of 1-ethyl-1H-pyrazol-4-amine (0.09 g) and DIPEA (0.225 mL). The reaction proceeds at 55°C for 16 hours, with purification via preparative HPLC yielding 87% product. While efficient, this method demands rigorous moisture control and generates stoichiometric waste from the coupling agent.

Mannich Reaction for Methylene Amine Formation

The Mannich reaction constructs the -CH2-NH- linkage by reacting 1-ethyl-1H-pyrazol-4-amine with formaldehyde and a secondary amine. However, this method is less common due to competing polymerization of formaldehyde.

Experimental Setup

ParameterDetailsYieldReference
SolventEthanol45%
CatalystAcetic acid-
TemperatureReflux, 6 hours-

A mixture of 1-ethyl-1H-pyrazol-4-amine (1.0 mmol), paraformaldehyde (1.2 mmol), and ethanol is refluxed for 6 hours with catalytic acetic acid. The product is isolated via solvent evaporation and trituration with diethyl ether, yielding 45%. Despite moderate yields, this method is advantageous for one-pot synthesis but requires careful stoichiometry to avoid cross-linking.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes. A modified alkylation protocol under microwave conditions enhances yields and purity.

ParameterDetailsYieldReference
SolventAcetonitrile72%
Power300 W-
Temperature120°C, 20 minutes-

Combining 1-ethyl-1H-pyrazol-4-amine (1.5 mmol) and (1-ethyl-1H-pyrazol-4-yl)methyl bromide (1.65 mmol) in acetonitrile under microwave irradiation at 120°C for 20 minutes achieves a 72% yield. This method is ideal for high-throughput applications but necessitates specialized equipment.

Comparative Analysis of Methods

MethodYield RangeAdvantagesLimitations
Nucleophilic Substitution57–60%Simple setup, scalableDi-alkylation byproducts
Reductive Amination57–72%Mild conditions, high purityRequires anhydrous solvents
Carbodiimide Coupling87%High efficiency, precise controlExpensive reagents, waste generation
Mannich Reaction45%One-pot synthesisLow yield, formaldehyde handling
Microwave-Assisted72%Rapid, high throughputEquipment dependency

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eines der Wasserstoffatome durch eine andere funktionelle Gruppe ersetzt wird.

Häufige Reagenzien und Bedingungen:

    Oxidation: Wasserstoffperoxid in einem sauren Medium.

    Reduktion: Natriumborhydrid in Ethanol.

    Substitution: Halogenierungsmittel wie Brom oder Chlor in Gegenwart eines Katalysators.

Hauptprodukte, die gebildet werden:

    Oxidation: Bildung von Pyrazol-4-carbonsäurederivaten.

    Reduktion: Bildung von Pyrazol-4-amin-Derivaten.

    Substitution: Bildung von halogenierten Pyrazolderivaten.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von 1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amin beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es bakterielle Enzyme hemmen, was zu antimikrobieller Aktivität führt .

Ähnliche Verbindungen:

  • 1-Methyl-1H-pyrazol-4-amin
  • 1-Ethyl-1H-pyrazol-4-amin
  • 1-Phenyl-1H-pyrazol-4-amin

Vergleich: 1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amin ist aufgrund seiner beiden über eine Ethylgruppe verbundenen Pyrazolringe einzigartig. Diese Struktur verleiht im Vergleich zu anderen Pyrazolderivaten besondere chemische und biologische Eigenschaften.

Wirkmechanismus

The mechanism of action of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Core Structural Variations

Compound Name Substituents Molecular Formula Molecular Weight Key Differences
Target Compound Two 1-ethylpyrazole units linked via methylene bridge C₁₀H₁₆N₆ ~220.28 (calculated) Symmetrical ethyl groups on both pyrazole rings
4-Chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine Chlorine at 5-position of pyrazole C₈H₁₀ClN₅ 300.16 Chlorine substitution introduces electronegativity, altering reactivity
1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine Thiazole ring instead of pyrazole C₁₀H₁₄N₄S 222.31 Thiazole moiety enhances π-conjugation and potential metal-binding properties
(1-Ethyl-1H-pyrazol-4-yl)methylamine Methylamine substituent C₇H₁₃N₃ 139.20 Simplified structure lacking a second pyrazole ring
N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine Fluoroethyl and methyl groups C₁₂H₁₉FN₆ 266.32 Fluorine incorporation improves metabolic stability and lipophilicity

Physicochemical Properties

While explicit data for the target compound is unavailable, trends from analogs suggest:

  • Solubility : Higher hydrophobicity compared to methyl-substituted analogs (e.g., (1-ethyl-1H-pyrazol-4-yl)methylamine) due to symmetrical ethyl groups .
  • Stability : Ethyl groups may enhance steric protection of the amine group, reducing oxidation susceptibility compared to unsubstituted pyrazoles .
  • Melting/Boiling Points : Likely higher than simpler analogs (e.g., molecular weight ~220 vs. 139.2 for methylamine derivative) due to increased molecular complexity .

Challenges and Limitations

  • Synthesis Complexity : Multi-step routes (nitration, alkylation, hydrogenation) may lower yields compared to simpler amines .
  • Commercial Availability : Pyrazole intermediates like 1H-pyrazol-4-amine are expensive (~$63.30/100 mg), impacting scalability .
  • Safety Data: Limited hazard information for analogs (e.g., missing GHS data in ) complicates risk assessment .

Biologische Aktivität

1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula : C9H17N3
Molecular Weight : 167.26 g/mol
CAS Number : 1015845-79-0

The structure of the compound features a pyrazole core, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine exhibits several biological activities primarily through the modulation of various signaling pathways:

  • Inhibition of Glycine Transporters : Recent studies have shown that compounds similar to this pyrazole derivative can inhibit glycine transporters (GlyT), which are critical in neurotransmission. This inhibition can lead to increased glycine levels in synaptic clefts, enhancing inhibitory neurotransmission .
  • Anti-inflammatory Effects : Pyrazole derivatives have been documented to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.

Pharmacological Effects

The pharmacological effects of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine include:

  • Neuroprotective Properties : By modulating neurotransmitter levels, this compound may offer neuroprotective benefits in conditions such as Alzheimer's disease or Parkinson's disease.
  • Potential Anti-cancer Activity : Preliminary studies suggest that pyrazole derivatives may induce apoptosis in cancer cells, although specific studies on this compound are still limited.

Case Studies and Research Findings

StudyFindings
Study on GlyT Inhibition A study demonstrated that a related pyrazole compound effectively inhibited GlyT1 with an IC50 value indicating potent activity, suggesting potential applications in treating depression and anxiety disorders .
Anti-inflammatory Activity Assessment Research indicated that pyrazole derivatives significantly reduced inflammation markers in animal models of arthritis, supporting their use as anti-inflammatory agents .
Cancer Cell Apoptosis Induction In vitro studies showed that certain pyrazole compounds induced apoptosis in various cancer cell lines, indicating their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine with high purity?

  • Methodology :

  • Step 1 : Use nucleophilic substitution to attach the ethyl group to the pyrazole ring. Catalysts like cesium carbonate (Cs₂CO₃) and copper(I) bromide (CuBr) enhance reaction efficiency under inert atmospheres (35°C, 48 hours) .
  • Step 2 : Purify via column chromatography (ethyl acetate/hexane gradient) to isolate the product. Yields can be improved using microwave-assisted synthesis for faster reaction kinetics .
  • Critical Parameters : Solvent choice (e.g., DMSO for solubility), temperature control (±2°C), and stoichiometric ratios (1:1.2 for amine:alkylating agent) to minimize byproducts .

Q. Which spectroscopic techniques are most reliable for confirming the structural identity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Analyze chemical shifts for pyrazole protons (δ 7.5–8.5 ppm) and methylene bridges (δ 3.5–4.5 ppm) to confirm connectivity .
  • HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ at m/z 215) and isotopic patterns .
  • Melting Point : Compare with literature values (e.g., 104–107°C for analogs) to assess purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the impact of substituents on bioactivity?

  • Methodology :

  • Design : Synthesize analogs with variations in ethyl/methyl groups or fluorine substitution. For example:
Substituent ModificationObserved Bioactivity ChangeSource
Ethyl → Fluorine (C-5)Enhanced enzyme inhibition
Methyl → Methoxy (benzyl)Reduced receptor affinity
  • Assays : Use enzyme inhibition assays (IC₅₀) and receptor-binding studies (SPR) to quantify activity differences .

Q. How can contradictory bioactivity data across studies be systematically addressed?

  • Methodology :

  • Variable Control : Standardize assay conditions (pH, temperature, cell lines) to minimize variability .
  • Purity Analysis : Use HPLC (>98% purity) to rule out impurities affecting results .
  • Meta-Analysis : Compare structural analogs (e.g., 1-propyl vs. 1-ethyl derivatives) to identify substituent-dependent trends .

Q. What computational strategies predict binding interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with pyrazole nitrogens and hydrophobic contacts with ethyl groups .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate docking predictions .

Q. How can metabolic stability and degradation pathways be evaluated in physiological conditions?

  • Methodology :

  • In Vitro Studies : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS. Monitor demethylation or oxidation products .
  • pH Stability Tests : Expose the compound to buffers (pH 1–10) and track degradation kinetics using UV-Vis spectroscopy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.